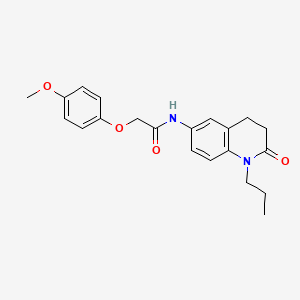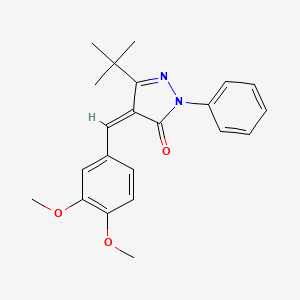
4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a pyrazolinone derivative. Pyrazolinones are a class of organic compounds with a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. They have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolinone ring, a phenyl ring, and a 3,4-dimethoxyphenyl group. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The phenyl and 3,4-dimethoxyphenyl groups might undergo electrophilic aromatic substitution reactions, and the pyrazolinone ring might participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one has been utilized in chemical synthesis, particularly in the preparation of new Schiff base ligands. These ligands were characterized using various techniques including UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, providing insights into their structural properties (Hayvalı, Unver, & Svoboda, 2010).
Tautomerism Studies
- The compound has been a subject of study in tautomerism research. Investigations into the tautomerism of related NH-pyrazoles, which include structures analogous to 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one, have been conducted using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Photophysical Properties
- Studies on the photophysical properties of pyrazoline derivatives, closely related to 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one, have been conducted. These investigations revealed the impact of solvent structure and polarity on the photophysical properties of these compounds (Şenol et al., 2020).
Supramolecular Chemistry
- The compound and its derivatives have been explored in supramolecular chemistry, focusing on hydrogen-bonded molecular structures and dimers. Such studies contribute to the understanding of molecular interactions and assembly in the solid state (Castillo et al., 2009).
Antioxidant, Antitumor, and Antimicrobial Activities
- Research has been conducted on the antioxidant, antitumor, and antimicrobial activities of pyrazoline derivatives, including structures similar to 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one. These studies are significant for understanding the potential therapeutic applications of these compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antidepressant Activities
- Some derivatives of the compound have been synthesized and evaluated for their antidepressant activities, providing insights into the potential use of these compounds in pharmacology (Palaska, Aytemir, Uzbay, & Erol, 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4Z)-5-tert-butyl-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)20-17(13-15-11-12-18(26-4)19(14-15)27-5)21(25)24(23-20)16-9-7-6-8-10-16/h6-14H,1-5H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTXPNNVNIEXOD-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

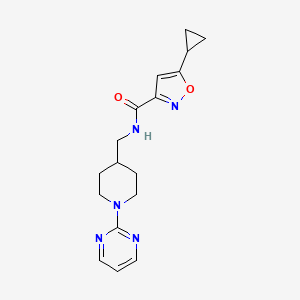
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)
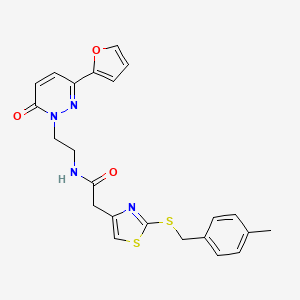
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)

![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)
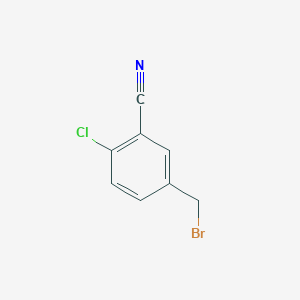
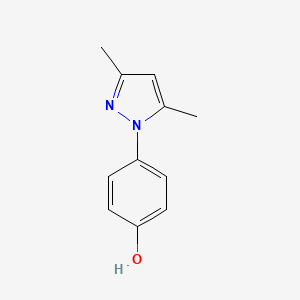
![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)
